molecular formula C26H21FN2O5S B11578696 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578696
M. Wt: 492.5 g/mol
InChI Key: KRYDIKNFVCGMMN-UHFFFAOYSA-N
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Description

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a thiazole ring, a chromeno-pyrrole system, and various functional groups

Preparation Methods

The synthesis of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The thiazole ring can be synthesized through the reaction of α-aminonitriles with dithioformic or dithiophenacetic acids . The chromeno-pyrrole system is typically constructed via cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromeno-pyrrole rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

    Cycloaddition: The thiazole ring can participate in cycloaddition reactions, forming new ring systems.

Scientific Research Applications

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromeno-pyrrole system may also play a role in binding to specific proteins, influencing cellular pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and chromeno-pyrrole systems. For example:

Compared to these compounds, 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a thiazole ring with a chromeno-pyrrole system, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C26H21FN2O5S

Molecular Weight

492.5 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21FN2O5S/c1-4-10-33-17-7-5-6-15(11-17)21-20-22(31)18-12-16(27)8-9-19(18)34-23(20)25(32)29(21)26-28-13(2)24(35-26)14(3)30/h5-9,11-12,21H,4,10H2,1-3H3

InChI Key

KRYDIKNFVCGMMN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)C)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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